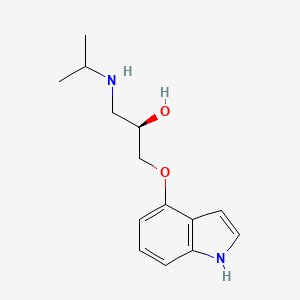

(R)-pindolol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-(+)-pindolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension and angina pectoris. The compound is characterized by its ability to block both beta-1 and beta-2 adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-pindolol typically involves the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy)indole with various reagents under controlled conditions. One common method includes the use of isopropylamine and 4-hydroxyindole as starting materials. The reaction proceeds through a series of steps including alkylation, reduction, and cyclization to form the final product .

Industrial Production Methods

Industrial production of ®-(+)-pindolol involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

®-(+)-pindolol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

Pharmacological Profile

(R)-Pindolol is characterized by its ability to block beta-adrenergic receptors while also exhibiting partial agonist activity. Its pharmacodynamics include:

- Beta-Blockade : Primarily used for managing hypertension and arrhythmias.

- Serotonin Receptor Interaction : Acts as a partial agonist at the 5-HT1A receptor, which has implications for its use in treating depression and anxiety disorders .

Clinical Applications

- Hypertension Management :

- Cardiac Arrhythmias :

- Psychiatric Disorders :

- Cancer Cachexia :

Emerging Research and Case Studies

Recent investigations into this compound have expanded its potential applications:

- Cancer Treatment : The FDA approved a Phase 2b/3 clinical trial for S-pindolol benzoate to treat cancer cachexia, demonstrating promising results in improving fat-free mass and overall patient health .

- Neuropharmacology : Studies indicate that this compound may enhance the therapeutic effects of antidepressants through its action on serotonin receptors, potentially leading to faster onset of antidepressant effects .

Comparative Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption and variable bioavailability:

| Parameter | Value |

|---|---|

| Bioavailability | 50-95% |

| Peak Plasma Concentration | 1-2 hours post-dose |

| Half-Life | 3-4 hours |

| Metabolism | Hepatic (two-thirds) |

These properties underline the importance of dosing strategies to optimize therapeutic outcomes.

Mecanismo De Acción

®-(+)-pindolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and myocardial contractility. By inhibiting these receptors, ®-(+)-pindolol reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .

Comparación Con Compuestos Similares

Similar Compounds

Propranolol: Another non-selective beta-blocker used for similar indications.

Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.

Metoprolol: A selective beta-1 blocker commonly used in the treatment of hypertension and heart failure.

Uniqueness

®-(+)-pindolol is unique due to its intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them. This property can lead to fewer side effects such as bradycardia and fatigue compared to other beta-blockers .

Propiedades

Número CAS |

68374-35-6 |

|---|---|

Fórmula molecular |

C14H20N2O2 |

Peso molecular |

248.32 g/mol |

Nombre IUPAC |

(2R)-1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/t11-/m1/s1 |

Clave InChI |

JZQKKSLKJUAGIC-LLVKDONJSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |

SMILES isomérico |

CC(C)NC[C@H](COC1=CC=CC2=C1C=CN2)O |

SMILES canónico |

CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |

Key on ui other cas no. |

68374-35-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.